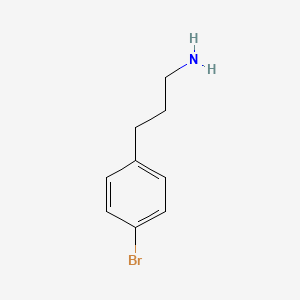

3-(4-Bromophenyl)propan-1-amine

Descripción general

Descripción

3-(4-Bromophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Bromophenyl)propan-1-amine involves the reduction of 3-(4-Bromophenyl)propan-1-one using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at 0°C for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding phenylpropanamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylpropanamine.

Substitution: Formation of substituted phenylpropanamines with various functional groups.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)propan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.

3-(4-Fluorophenyl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.

3-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)propan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its analogs with different substituents.

Actividad Biológica

3-(4-Bromophenyl)propan-1-amine, also known as 4-bromophenylpropanamine, is an organic compound with the molecular formula C9H12BrN. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the para position of the phenyl ring. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and organic synthesis.

- Molecular Formula: C9H12BrN

- Molecular Weight: 215.1 g/mol

- CAS Number: 65984-53-4

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material: 4-bromobenzaldehyde.

- Reduction: Conversion of the aldehyde to an alcohol using sodium borohydride (NaBH4).

- Bromide Formation: The alcohol is converted to a bromide using phosphorus tribromide (PBr3).

- Amination: Reaction with ammonia or an amine to form the amine.

- Hydrochloride Formation: Treatment with hydrochloric acid (HCl) to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the bromine atom and the amine group enhances its binding affinity and modulates the activity of these targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds based on similar structural motifs have shown high cytotoxicity against MCF-7 breast cancer cells, outperforming established drugs like Tamoxifen in some cases .

Table 1: Cytotoxic Effects Against MCF-7 Cells

| Compound | IC50 (µM) | Comparison to Tamoxifen |

|---|---|---|

| Compound A | 5.0 | Higher |

| Compound B | 7.5 | Comparable |

| Tamoxifen | 10.0 | Reference |

Neuropharmacological Effects

Research has suggested that compounds similar to this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This action could position them as potential candidates for treating neurodegenerative diseases or mood disorders.

Structure-Activity Relationship (SAR)

The bromine substitution at the para position plays a crucial role in enhancing the compound's biological activity compared to its non-brominated analogs. The differences in electronic properties and steric effects imparted by the bromine atom significantly influence interactions with biological targets.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylpropanamine | C9H13N | Lower cytotoxicity |

| 4-Bromoamphetamine | C9H12BrN | Higher neuroactivity |

| 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | Moderate activity |

Case Studies

A notable case study involved synthesizing a series of derivatives based on the structure of this compound, which were evaluated for their anticancer properties against various cell lines. The results demonstrated that modifications at different positions on the phenyl ring led to varying degrees of cytotoxicity, highlighting the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

3-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHIIAOBOIOENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.